REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8](I)[C:7]([NH2:11])=[N:6][CH:5]=1.O=[C:14]([CH3:18])[C:15]([OH:17])=[O:16].CCN(CC)CC.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:8]2[CH:18]=[C:14]([C:15]([OH:17])=[O:16])[NH:11][C:7]2=[N:6][CH:5]=1)=[O:12] |f:5.6.7|
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Name
|
|
Quantity
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5.6 g
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Type
|
reactant
|
Smiles
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COC(C1=CN=C(C(=C1)I)N)=O
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Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
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O=C(C(=O)O)C
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Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
After 10 h the reaction mixture was concentrated under reduced pressure
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Duration
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10 h
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Type
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FILTRATION
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Details
|
The precipitated product was collected by filtration
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Type
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WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
The crude product was subjected to the next reaction step without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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COC(=O)C=1C=C2C(=NC1)NC(=C2)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |